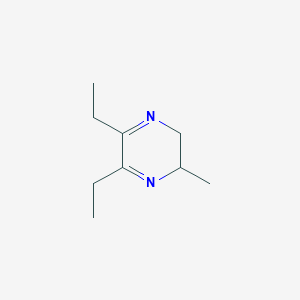
2,3-Diethyl-5-methyl-5,6-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-5-methyl-5,6-dihydropyrazine is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Food Science Applications
Flavoring Agent:
2,3-Diethyl-5-methyl-5,6-dihydropyrazine is primarily recognized for its role as a flavoring agent in the food industry. It contributes to the aroma profile of various foods and beverages. Pyrazine derivatives are known for their nutty and roasted flavors, which enhance the sensory experience of products such as:
- Beverages: Used in coffee and alcoholic drinks to impart complex flavors.
- Confectionery: Adds depth to candies and chocolates.
- Savory Products: Enhances meat products and seasonings.
According to research findings, pyrazines are often formed through the Maillard reaction during cooking processes, which further emphasizes their importance in flavor development .
Medicinal Chemistry Applications
Potential Therapeutic Uses:
Recent studies have indicated that pyrazine compounds may possess pharmacological activities. For instance:
- Antimicrobial Properties: Some pyrazines exhibit activity against various pathogens, suggesting potential use in developing new antimicrobial agents.
- Neuroprotective Effects: Certain derivatives are being investigated for their ability to protect neuronal cells from damage, which could have implications for treating neurodegenerative diseases .
Furthermore, the structural attributes of this compound may allow it to interact with biological targets effectively, making it a candidate for drug development.
Materials Science Applications
Use in Dyes and Semiconductors:
The unique electronic properties of pyrazines allow them to be utilized in materials science:
- Dyes: Pyrazine derivatives can serve as intermediates in dye synthesis due to their ability to form colored complexes.
- Semiconductors: Research suggests that certain pyrazines can function as ligands in coordination chemistry and may be integrated into semiconductor materials .
Case Study 1: Flavor Development in Food Products
A study highlighted the application of this compound in enhancing the flavor profile of roasted coffee. Researchers employed gas chromatography-mass spectrometry (GC-MS) to analyze the aroma compounds present before and after roasting. The results indicated a significant increase in pyrazine concentrations post-roasting, correlating with enhanced flavor perception among tasters .
Case Study 2: Antimicrobial Activity
In a pharmacological study assessing various pyrazines for antimicrobial properties, this compound was tested against common bacterial strains. The compound demonstrated notable inhibition zones compared to controls, suggesting its potential as a natural preservative or therapeutic agent .
Propriétés
Numéro CAS |
101708-69-4 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
5,6-diethyl-2-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7H,4-6H2,1-3H3 |
Clé InChI |
LTRVKBLOHFHYCL-UHFFFAOYSA-N |
SMILES |
CCC1=NCC(N=C1CC)C |
SMILES canonique |
CCC1=NCC(N=C1CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















